molecular formula C5H8N2 B092492 1-(2-Cyanoethyl)aziridine CAS No. 1072-66-8

1-(2-Cyanoethyl)aziridine

Cat. No. B092492
CAS RN: 1072-66-8
M. Wt: 96.13 g/mol
InChI Key: OUZLDCCUOMNCON-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)aziridine is an organic compound with the molecular formula C5H8N2 . It belongs to the class of aziridines, which are organic compounds containing the aziridine functional group, a three-membered heterocycle with one amine and two methylene bridges .


Synthesis Analysis

Aziridines, including 1-(2-Cyanoethyl)aziridine, can be synthesized through several routes. One common method involves the cyclization of haloamines and amino alcohols . Another approach is the nitrene addition to alkenes . More recent methods involve the uncatalyzed thermal gas phase routes, which involve the whole azide reactant molecule without dissociation .


Molecular Structure Analysis

The bond angles in aziridine are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain . The molecular weight of 1-(2-Cyanoethyl)aziridine is 96.130420 g/mol .


Chemical Reactions Analysis

Aziridines, including 1-(2-Cyanoethyl)aziridine, undergo various chemical reactions. One of the most important reactions is the ring-opening (RO) reactions with nucleophilic reagents, which are crucial operations in synthetic organic chemistry to obtain β-substituted amines .


Physical And Chemical Properties Analysis

1-(2-Cyanoethyl)aziridine has a molecular weight of 96.130420 g/mol . The bond angles in aziridine are approximately 60° .

Scientific Research Applications

  • Synthesis of δ-lactams and γ-lactones : 1-(2-Cyanoethyl)aziridine derivatives have been used to synthesize δ-lactams and γ-lactones, which are valuable in medicinal chemistry. These compounds were synthesized through chemical and enzymatic methods, showcasing their utility in organic synthesis (Vervisch et al., 2012).

  • Conversion into 2-(aminomethyl)cyclopropanecarbonitriles : These aziridines were also transformed into novel 2-(aminomethyl)cyclopropanecarbonitriles, which are of interest for their potential biological activities (D’hooghe et al., 2007).

  • Synthesis of Functionalized Aminonitriles : 1-(2-Cyanoethyl)aziridine has been used in the synthesis of functionalized aminonitriles, showing its versatility in creating biologically relevant compounds (D’hooghe & Kimpe, 2008).

  • Potential Immunostimulants in Cancer Therapy : Derivatives of 1-(2-Cyanoethyl)aziridine, like 2-cyanoethyl urea, have been investigated for their immunomodulating abilities, highlighting their potential use in cancer therapy (von Ardenne et al., 1981).

  • Regioselective Synthesis of Heterocyclic Compounds : There has been research into the regioselective synthesis of heterocyclic compounds like 2-(aminomethyl)pyrrolidines and 3-aminopiperidines using 1-(2-Cyanoethyl)aziridine, indicating its application in producing diverse heterocyclic structures (Dolfen et al., 2016).

  • Synthesis of Antidepressant Derivatives : This compound has been used in synthesizing novel derivatives of the antidepressant Milnacipran, showing its significance in pharmaceutical development (Vervisch et al., 2009).

  • Generation and Reactivity of Aziridinyl Anions : The reactivity and generation of aziridinyl anions, including those derived from 1-(2-Cyanoethyl)aziridine, have been extensively studied, indicating their importance in synthetic chemistry (Florio & Luisi, 2010).

  • Potential in Antimalarial Therapy : Research into 2-(aminomethyl)aziridines derived from 1-(2-Cyanoethyl)aziridine shows promising antimalarial activities, demonstrating its potential in developing new antimalarial pharmacophores (D’hooghe et al., 2011).

  • Use as Recyclable Catalysts for CO2 Fixation : A study demonstrated the use of aziridines, including those based on 1-(2-Cyanoethyl)aziridine, as catalysts in CO2 fixation, indicating their role in environmental applications (Xu et al., 2016).

  • Synthesis of Piperidines and Amino Acids : 1-(2-Cyanoethyl)aziridine has been used in the synthesis of piperidines and conformationally constrained amino acids, further showcasing its utility in creating a variety of chemical structures (Vervisch et al., 2010).

Future Directions

Aziridines, including 1-(2-Cyanoethyl)aziridine, have seen steady growth over the last 90 years . They are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . Future research will likely focus on developing new methodologies for the preparation and transformation of these compounds .

properties

IUPAC Name

3-(aziridin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-2-1-3-7-4-5-7/h1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZLDCCUOMNCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147946
Record name 1-Aziridine propionitrile
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyanoethyl)aziridine

CAS RN

1072-66-8
Record name 1-(2-Cyanoethyl)aziridine
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Record name N-(2-Cyanoethyl)aziridine
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Record name 1-Aziridinepropanenitrile
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Record name 1-Aziridine propionitrile
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Record name 1-Aziridinepropanenitrile
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Record name N-(2-CYANOETHYL)AZIRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Aylward - ijdri.com
The magnesium ion metalloporphyrin complex is shown to bind the ligands cyanoacetylene and 2-cyanoethanimine in weak van der Waals complexes on the metal site. Further …
Number of citations: 0 ijdri.com
F David, K Jacq, G Vanhoenacker… - … for Identification and …, 2011 - Wiley Online Library
Since the advent of the EMEA guideline relating to genotoxic impurities 1 it has become necessary to monitor and control such impurities to very low levels. This has led to the …
Number of citations: 8 onlinelibrary.wiley.com

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